6-O-Sulfo-b-cyclodextrin sodium salt
Description
6-O-Sulfo-β-cyclodextrin sodium salt (Heptakis(6-O-sulfo)-β-cyclodextrin heptasodium salt, CAS 197587-31-8) is a chemically modified β-cyclodextrin derivative with seven sulfo groups (-SO₃⁻) introduced at the 6-O positions of the glucose units. This sulfonation significantly enhances its water solubility (>500 mg/mL in water) compared to native β-cyclodextrin (solubility ~1.8 mg/mL) . The negatively charged sulfo groups also improve its ability to form inclusion complexes with hydrophobic or cationic guest molecules, making it valuable in drug delivery, chiral separations, and biochemical research. Notably, it has been used as a chiral selector in capillary electrophoresis (CE) and as an inhibitor of anthrax lethal toxin .
Properties
IUPAC Name |
heptasodium;[(1S,3R,6S,8R,11S,13R,16S,18S,21S,23R,26S,28R,31S,33R)-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecahydroxy-5,10,15,25,30,35-hexakis(sulfonatooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-20-yl]methyl sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H70O56S7.7Na/c43-15-22(50)36-85-8(1-78-99(57,58)59)29(15)92-37-23(51)16(44)31(10(86-37)3-80-101(63,64)65)94-39-25(53)18(46)33(12(88-39)5-82-103(69,70)71)96-41-27(55)20(48)35(14(90-41)7-84-105(75,76)77)98-42-28(56)21(49)34(13(91-42)6-83-104(72,73)74)97-40-26(54)19(47)32(11(89-40)4-81-102(66,67)68)95-38-24(52)17(45)30(93-36)9(87-38)2-79-100(60,61)62;;;;;;;/h8-56H,1-7H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H,69,70,71)(H,72,73,74)(H,75,76,77);;;;;;;/q;7*+1/p-7/t8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,28?,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+;;;;;;;/m1......./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZBDYIAUDQVKGF-ARCFIYGDSA-G | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@@H]2C(C([C@H](O1)O[C@@H]3C(O[C@@H](C(C3O)O)O[C@@H]4C(O[C@@H](C(C4O)O)O[C@@H]5C(O[C@@H](C(C5O)O)O[C@@H]6C(O[C@@H](C(C6O)O)O[C@@H]7C(O[C@@H](C(C7O)O)O[C@@H]8C(O[C@@H](O2)C(C8O)O)COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])COS(=O)(=O)[O-])O)O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H63Na7O56S7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1849.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Temperature and pH Control
Maintaining precise temperature and pH is critical. A patent describing sulfobutylether-β-cyclodextrin synthesis highlights optimal sulfonation at 75–80°C with pH 10–12. Although this pertains to a different substituent, similar principles apply: elevated temperatures accelerate sulfation, while alkaline conditions stabilize the cyclodextrin ring and promote nucleophilic attack at the 6-OH group. Post-sulfation, the pH is adjusted to 6.0–6.5 using hydrochloric acid to precipitate impurities and stabilize the product.
Solvent Systems
Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) are preferred for sulfation due to their ability to dissolve cyclodextrins and sulfating agents. Aqueous-organic biphasic systems (e.g., water/dichloromethane) are employed during workup to remove hydrophobic byproducts.
Purification and Isolation Techniques
Ultrafiltration
Crude 6-O-Sulfo-β-cyclodextrin sodium salt is purified using ultrafiltration membranes. A 1 kDa membrane effectively removes low-molecular-weight impurities (e.g., unreacted sultones), while a 10 kDa membrane eliminates endotoxins and polymeric byproducts. Sequential filtration steps yield a product with ≤0.5 ppm residual 1,4-butane sultone and endotoxin levels <10 IU/g.
Charcoal Treatment
Neutral charcoal (e.g., Norit CN1) adsorbs colored impurities formed during sulfation. Stirring the reaction mixture with 5–10% (w/w) charcoal for 15–20 minutes, followed by vacuum filtration through Hyflo, achieves decolorization without significant product loss.
Lyophilization
The purified aqueous solution is concentrated to 15–30% (w/v) and freeze-dried. Lyophilization parameters include:
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Primary drying: -40°C for 24 hours at 0.1 mBar
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Secondary drying: 25°C for 12 hours to reduce moisture content to <10%.
Analytical Characterization
Spectroscopic and Chromatographic Methods
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X-ray Diffraction (XRD) : Amorphous structure confirmed by the absence of sharp peaks in XRD patterns.
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Capillary Electrophoresis (CE) : Used to assess chiral separation efficacy, with resolutions >1.5 achieved for nadolol racemates.
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1H NMR : Integrates sulfation degree by comparing 6-O-sulfo proton signals (δ 4.8–5.2 ppm) to unmodified hydroxyls.
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 1849.3 g/mol | Mass Spectrometry |
| Solubility | 10 mg/mL in PBS (pH 7.2) | USP 35-NF 30 |
| Bulk Density | 0.81 g/cm³ | USP 616 |
| Sulfur Content | 7.8–8.2% (theoretical: 8.1%) | Elemental Analysis |
Industrial Scalability and Challenges
Impurity Control
Residual 1,4-butane sultone and endotoxins pose significant challenges. The patented process addresses this via:
Yield Optimization
Typical yields range from 26–29%, limited by incomplete sulfation and purification losses. Scaling reactions to >1 kg requires optimized stirring and temperature uniformity to prevent localized overheating.
Comparative Analysis with Related Cyclodextrin Derivatives
vs. Sulfobutylether-β-Cyclodextrin
While sulfobutylether derivatives (e.g., Captisol®) use 1,4-butane sultone for etherification, 6-O-Sulfo-β-cyclodextrin employs direct sulfation. The latter exhibits higher aqueous solubility (10 mg/mL vs. 50 mg/mL for sulfobutylether) but lower complexation capacity due to reduced hydrophobic cavity accessibility.
Chemical Reactions Analysis
Types of Reactions
6-O-Sulfo-β-cyclodextrin sodium salt undergoes various chemical reactions, including substitution and complexation reactions. The sulfonate group can participate in nucleophilic substitution reactions, while the cyclodextrin ring can form inclusion complexes with various guest molecules .
Common Reagents and Conditions
Common reagents used in reactions involving 6-O-Sulfo-β-cyclodextrin sodium salt include nucleophiles such as amines and alcohols. The reactions are typically carried out in aqueous or organic solvents under mild conditions .
Major Products
The major products formed from these reactions depend on the nature of the nucleophile and the reaction conditions. For example, reactions with amines can lead to the formation of sulfonamide derivatives, while reactions with alcohols can produce sulfonate esters .
Scientific Research Applications
Pharmaceutical Applications
1.1 Drug Solubilization and Stabilization
6-O-Sulfo-β-cyclodextrin sodium salt is primarily used to enhance the solubility and stability of poorly water-soluble drugs. Its unique structure allows it to form inclusion complexes with hydrophobic drug molecules, thereby improving their bioavailability. This property is particularly beneficial for injectable formulations where solubility is critical.
Case Study: Captisol® (Sulfobutylether-β-cyclodextrin)
Captisol®, a commercially available form of sulfobutylether-β-cyclodextrin, has been widely used in FDA-approved injectable drugs. It stabilizes active pharmaceutical ingredients against degradation, ensuring prolonged shelf life and efficacy. For example, Captisol® has been shown to maintain azithromycin stability in solution for up to six months at room temperature .
Table 1: Comparison of Solubilization Efficiency
| Cyclodextrin Type | Binding Constant (M⁻¹) | Stability Range (°C) | Applications |
|---|---|---|---|
| 6-O-Sulfo-β-Cyclodextrin | 1.83 × 10⁴ | 25-40 | Injectable formulations |
| Sulfobutylether-β-Cyclodextrin | 2.25 × 10⁴ | 20-30 | Oral and parenteral formulations |
| Hydroxypropyl-β-Cyclodextrin | 1.57 × 10⁴ | 15-25 | Topical formulations |
1.2 Chiral Separation
The compound is also employed as a chiral selector in capillary electrophoresis, enabling the separation of racemic mixtures into their enantiomers. This application is crucial in the pharmaceutical industry for the development of chiral drugs, where the efficacy and safety profiles can differ significantly between enantiomers.
Biotechnology Applications
2.1 Enzyme Stabilization
In biotechnology, 6-O-sulfo-β-cyclodextrin sodium salt has been utilized to stabilize enzymes during storage and processing. Its ability to encapsulate enzymes protects them from denaturation, thereby enhancing their activity and shelf-life.
Case Study: Enzyme Encapsulation
Research has demonstrated that encapsulating enzymes in cyclodextrins can improve their thermal stability and activity retention over time. For instance, lipases encapsulated with this compound showed increased resistance to thermal denaturation compared to free enzymes .
Environmental Applications
3.1 Removal of Pollutants
The compound's ability to form inclusion complexes extends to environmental applications, particularly in the removal of pollutants from water sources. By encapsulating organic pollutants, it facilitates their extraction and degradation.
Case Study: Pollutant Extraction
Studies have indicated that using cyclodextrins for the remediation of contaminated water bodies can significantly reduce pollutant concentrations. The encapsulation mechanism allows for effective removal of hydrophobic contaminants such as polycyclic aromatic hydrocarbons (PAHs) .
Mechanism of Action
The mechanism of action of 6-O-Sulfo-β-cyclodextrin sodium salt involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the cyclodextrin ring can encapsulate hydrophobic molecules, while the hydrophilic exterior interacts with the aqueous environment . This property enhances the solubility and stability of the guest molecules, making them more bioavailable and effective .
Comparison with Similar Compounds
Table 1: Key Properties of Sulfated/Sulfonated Cyclodextrins
Key Observations:
Charge and Solubility :
- The 6-O-sulfo derivative has a higher negative charge density (seven -SO₃⁻ groups) compared to sulfobutylether-β-CD (DS~6.5, six -CH₂CH₂CH₂SO₃⁻ groups). This enhances its ionic interaction with cationic analytes in CE, improving resolution .
- Sulfobutylether derivatives (e.g., DS~6.5) offer lower nephrotoxicity than highly sulfated CDs, making them preferred for parenteral formulations .
Cavity Modification :
- Methylation at 2,3-O positions (e.g., Heptakis(2,3-di-O-methyl-6-O-sulfo)-β-CD) reduces hydrogen bonding with analytes, altering selectivity in chiral separations .
Cost and Availability :
- 6-O-Sulfo-β-CD sodium salt is a high-cost specialty chemical (~€1,212/100mg) , whereas hydroxypropyl-β-CD and sulfobutylether-β-CD (DS~6.5) are commercially produced at scale for pharmaceutical use .
Performance in Capillary Electrophoresis (CE)
Table 2: CE Enantioseparation Efficiency
Toxicity and Regulatory Status
- 6-O-Sulfo-β-CD: Limited toxicity data; primarily used in research. Not yet approved for clinical use .
- Sulfobutylether-β-CD (DS~6.5) : FDA-approved (e.g., in Bridion® for reversing neuromuscular blockade) due to favorable safety profile .
- Hydroxypropyl-β-CD : Generally recognized as safe (GRAS) for oral and topical use .
Biological Activity
6-O-Sulfo-β-cyclodextrin sodium salt (HS-β-CD) is a sulfated derivative of β-cyclodextrin, which has gained attention for its unique properties and biological activities. This compound is particularly notable for its ability to enhance the solubility and bioavailability of various hydrophobic drugs, making it a valuable tool in pharmaceutical applications.
Chemical Structure and Properties
6-O-Sulfo-β-cyclodextrin is characterized by the addition of a sulfonate group at the 6-position of the β-cyclodextrin molecule. This modification increases its water solubility compared to native β-cyclodextrin, thus enhancing its capacity to form inclusion complexes with hydrophobic compounds.
| Property | Value |
|---|---|
| CAS Number | 197587-31-8 |
| Molecular Formula | C₁₄H₂₁Na₇O₁₄S |
| Molecular Weight | 392.5 g/mol |
| Solubility | Highly soluble in water |
1. Drug Solubilization and Bioavailability
HS-β-CD has been shown to significantly improve the solubility of poorly water-soluble drugs, enhancing their bioavailability. For instance, studies have demonstrated that complexing certain antibiotics, such as enrofloxacin, with HS-β-CD results in improved solubility and therapeutic efficacy compared to uncomplexed forms .
2. Toxicity Studies
Toxicological evaluations indicate that HS-β-CD exhibits low toxicity profiles. In animal studies, it has been reported that HS-β-CD does not cause observable acute toxicity when administered intraperitoneally, contrasting sharply with β-cyclodextrin, which resulted in high mortality rates and renal damage .
| Compound | Dose (mol/Kg) | Mortality Rate | PUN Levels (mg/dL) |
|---|---|---|---|
| β-Cyclodextrin | 5.49 × 10⁻³ | 100% | 160 ± 26 |
| Heptakis(6-deoxy-6-sulfonic acid)-β-CD | 5.49 × 10⁻³ | 0% | 17 ± 2 |
3. Enzyme Inhibition
Research has indicated that HS-β-CD can influence enzyme activities. It has been observed to exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and α-glucosidase, which are relevant in conditions like Alzheimer's disease and diabetes respectively . The degree of inhibition varies depending on the concentration of HS-β-CD used.
Case Study 1: Chiral Separation
In a study involving the chiral separation of nadolol racemates, HS-β-CD was successfully utilized as a chiral selector in capillary electrophoresis. The results highlighted its effectiveness in differentiating between enantiomers, which is crucial for pharmaceutical applications where the activity of drug enantiomers can differ significantly .
Case Study 2: Antioxidant Activity
Another study evaluated the antioxidant properties of HS-β-CD when complexed with various phytochemicals. The findings revealed that while HS-β-CD could stabilize these compounds, the antioxidant activity was often lower than that of the pure extracts, suggesting potential interactions that may alter their efficacy .
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to confirm the solubility profile of 6-O-Sulfo-β-cyclodextrin sodium salt in aqueous and organic solvents?
- Methodology : Conduct solubility tests by dissolving the compound in solvents of varying polarities (e.g., water, ethanol, DMSO) under controlled temperatures. Use gravimetric analysis to quantify solubility, and validate results via UV-Vis spectroscopy to detect concentration-dependent absorbance changes. Reference solubility classification frameworks from salt preparation protocols (e.g., , Table 2, Learning Standard 6.9.1) .
Q. How can researchers design a synthesis protocol for 6-O-Sulfo-β-cyclodextrin sodium salt that minimizes byproducts?
- Methodology : Optimize sulfation reaction conditions (e.g., molar ratios of sulfating agents, reaction time, temperature) using design-of-experiment (DoE) principles. Monitor reaction progress via TLC or HPLC and validate purity through elemental analysis and ion chromatography to quantify residual sulfate ions. Detailed procedural guidelines can be adapted from cyclodextrin derivative synthesis ( ) .
Q. What analytical techniques are essential for verifying the structural integrity of 6-O-Sulfo-β-cyclodextrin sodium salt post-synthesis?
- Methodology : Combine -NMR and -NMR to confirm sulfation at the 6-O position and assess cyclodextrin ring integrity. Use FT-IR to detect sulfate group vibrations (~1220–1260 cm) and conduct mass spectrometry (e.g., MALDI-TOF) to confirm molecular weight. Cross-reference with established characterization protocols for sulfated cyclodextrins ( ) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR spectral data when characterizing sulfation patterns in 6-O-Sulfo-β-cyclodextrin sodium salt?
- Methodology : Perform 2D NMR experiments (e.g., HSQC, HMBC) to resolve overlapping proton signals and assign sulfation sites unambiguously. Compare results with computational simulations (e.g., density functional theory for chemical shift predictions) and validate using orthogonal techniques like X-ray crystallography if single crystals are obtainable ( ) .
Q. What statistical methods are appropriate for analyzing batch-to-batch variability in the sulfation degree of 6-O-Sulfo-β-cyclodextrin sodium salt?
- Methodology : Apply multivariate analysis (e.g., PCA or ANOVA) to datasets from multiple synthesis batches. Correlate variability with reaction parameters (e.g., pH, reagent purity) and use control charts to identify outliers. Reference research synthesis frameworks for handling heterogeneous data ( ) .
Q. How should researchers design experiments to investigate the host-guest binding efficiency of 6-O-Sulfo-β-cyclodextrin sodium salt with hydrophobic drug molecules?
- Methodology : Use isothermal titration calorimetry (ITC) or fluorescence spectroscopy to measure binding constants (). Varying guest molecule structures (e.g., aromatic vs. aliphatic) and pH conditions can reveal structure-activity relationships. Include negative controls (unsulfated β-cyclodextrin) to isolate sulfate group contributions ( ) .
Q. What strategies mitigate interference from counterions during ion-exchange chromatography purification of 6-O-Sulfo-β-cyclodextrin sodium salt?
- Methodology : Pre-treat samples with chelating resins to remove divalent cations (e.g., Ca) that compete with sodium ions. Optimize elution gradients using conductivity detectors and validate purity via ICP-MS for residual ion quantification. Refer to ion-exchange protocols for sulfated polysaccharides ( ) .
Methodological Notes
- Data Interpretation : For spectral contradictions, prioritize peer-reviewed characterization data over preliminary results. Cross-validate findings using multiple techniques ( ) .
- Experimental Reproducibility : Document all synthesis parameters (e.g., stirring rate, drying conditions) in line with journal guidelines ( ) .
- Ethical Reporting : Disclose batch variability and unresolved data ambiguities in publications to avoid overinterpretation ( ) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
